tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is a chemical compound characterized by its molecular formula and a molecular weight of 224.26 g/mol. This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound, and features a tert-butyl carbamate functional group. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
The compound's unique structure classifies it within the category of carbamates, which are esters of carbamic acid. Carbamates are widely studied for their biological activities and utility in drug design. tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is referenced under the CAS number 1823277-40-2, indicating its presence in chemical databases and literature .
The synthesis of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate typically involves the reaction between 6-(aminomethyl)pyridazine and tert-butyl chloroformate. The process can be summarized in several key steps:
This synthetic route leverages the reactivity of the chloroformate group to form the carbamate linkage effectively. The choice of solvent and temperature control are critical to maximizing yield and minimizing side reactions.
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is primarily associated with its interaction with biological targets such as enzymes and receptors. This interaction may involve:
While specific physical properties such as boiling point and melting point are not detailed in available data, general characteristics of similar compounds include:
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles, and potential degradation pathways under extreme pH or temperature conditions.
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has several scientific applications:
tert-Butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is a specialized heterocyclic building block with dual functionalization that enables precise molecular assembly in drug discovery. This compound features a pyridazine core – a nitrogen-rich diazine ring – coupled with a carbamate-protected aminomethyl handle, creating a versatile scaffold for constructing pharmacologically active molecules. Its structural design embodies three critical pharmaceutical design principles: metabolic stability through heterocyclic architecture, directional synthetic versatility via orthogonal protecting groups, and enhanced bioavailability through balanced polarity. The strategic incorporation of the tert-butyloxycarbonyl (Boc) group shields the primary amine during synthetic operations, while the pyridazine ring provides a planar, electron-deficient platform for targeted molecular interactions. This combination establishes the compound as a privileged intermediate in modern medicinal chemistry, particularly for kinase inhibitors and central nervous system (CNS) therapeutics where pyridazine derivatives demonstrate exceptional target affinity [1] [3].
Pyridazine (1,2-diazine) derivatives constitute a structurally distinct class of nitrogen heterocycles characterized by adjacent nitrogen atoms within a six-membered aromatic ring. This arrangement confers unique electronic properties that differentiate pyridazines from other diazines like pyrimidine or pyrazine:
Dipole Moment & Solubility: Pyridazines exhibit a high dipole moment (approximately 3.9 D), substantially greater than pyrimidines (2.1 D). This polarity enhances aqueous solubility – a critical property for oral bioavailability – making pyridazine-containing drugs more likely to overcome pharmacokinetic hurdles. The presence of the aminomethyl group in tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate further amplifies this effect through hydrogen bonding potential [1].
Biological Isosterism: Pyridazines serve as versatile bioisosteres for phenyl, pyridine, and pyrimidine rings. Their ability to mimic these common pharmacophores while offering improved physicochemical profiles has led to therapeutic applications across diverse target classes. Notably, kinase inhibitors incorporating pyridazine moieties demonstrate enhanced binding affinity to ATP pockets due to optimized hydrogen bonding with hinge regions [3].
Metabolic Advantages: The electron-deficient nature of the pyridazine ring confers resistance to oxidative metabolism by cytochrome P450 enzymes. This property directly addresses a key limitation of phenyl-containing drugs, potentially reducing first-pass metabolism and extending plasma half-life. Additionally, the ring's ability to form stable chelation complexes with metalloenzymes expands its therapeutic utility against zinc-dependent targets [1] [3].
Table 1: Comparative Properties of Bioisosteric Heterocycles in Drug Design
Heterocycle | Dipole Moment (D) | log P Contribution | H-Bond Acceptors | Metabolic Stability |
---|---|---|---|---|
Phenyl | 0.0 | +2.13 | 0 | Low |
Pyridine | 2.2 | +0.63 | 1 | Moderate |
Pyrimidine | 2.1 | -0.34 | 2 | Moderate-High |
Pyridazine | 3.9 | -0.92 | 2 | High |
Carbamate protecting groups represent a cornerstone of synthetic strategy in complex heterocycle assembly, with the Boc group (tert-butyloxycarbonyl) offering exceptional utility in amine protection:
Orthogonal Deprotection: The Boc group exhibits outstanding compatibility with diverse functional groups and reaction conditions. It can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) without affecting acid-labile moieties that would be compromised by stronger deprotection methods required for benzyloxycarbonyl (Cbz) groups. This orthogonality is crucial when synthesizing complex molecules containing multiple protected amines, such as those found in kinase inhibitor scaffolds [4].
Steric Protection: The bulky tert-butyl moiety provides substantial steric shielding around the protected nitrogen. This hindrance prevents unwanted N-alkylation or N-acylation side reactions during coupling steps targeting the pyridazine nitrogen or other functional groups. This protection is particularly valuable when using aggressive reagents in heterocyclic N-alkylation or metal-catalyzed cross-coupling reactions [4] [5].
Crystalline Stability: Boc-protected intermediates like tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate often form stable, crystalline solids that facilitate purification and characterization. This contrasts with many carbamate alternatives that yield oils or amorphous solids, complicating large-scale pharmaceutical production. The crystalline nature directly contributes to process robustness in multistep syntheses [5].
Deprotection Control: Modern deprotection methodologies enable exceptional control for Boc removal. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane achieves rapid deprotection at -78°C, minimizing epimerization of chiral centers or decomposition of sensitive functionalities. This low-temperature compatibility is essential for preserving stereochemical integrity in complex natural product derivatives and peptidomimetics [4].
Synthetic Route to Key Intermediate:
1. 6-(Bromomethyl)pyridazin-3-amine → tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate - Reagents: Boc₂O, base (Et₃N or DMAP), solvent (THF or CH₂Cl₂) - Yield: 85-92% - CAS: 2090236-06-7 2. Azide displacement → Boc-protected aminomethyl precursor - Reagents: NaN₃, DMF, 50°C → Hydrogenation (Pd/C, H₂) or Staudinger reduction (PPh₃, H₂O) - Alternative: Direct amination with phthalimide/KI followed by hydrazine deprotection 3. Final compound: tert-Butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate - Characterization: ¹H NMR (DMSO-d6): δ 8.50 (s, 1H), 7.40 (d, J=9.5 Hz, 1H), 6.85 (d, J=9.5 Hz, 1H), 3.65 (s, 2H), 1.45 (s, 9H)
The strategic implementation of tert-butyl carbamate protection transforms unstable or unreactive amines into robust synthetic intermediates suitable for multistep pharmaceutical synthesis:
Kinase Inhibitor Precursors: Protected pyridazine derivatives serve as key intermediates in protein kinase B (PKB/Akt) inhibitors. The Boc group survives Suzuki-Miyaura cross-coupling conditions necessary for installing aromatic substituents at the 5-position of the pyridazine ring. Subsequent deprotection liberates the primary amine for final amide bond formation with carboxylic acid fragments of the inhibitor scaffold. This synthetic approach was instrumental in developing clinical candidates for oncology indications targeting dysregulated PI3K/Akt/mTOR signaling pathways [3].
Peptidomimetic Construction: The aminomethyl functionality, when Boc-protected, serves as a beta-amino acid surrogate in peptidomimetic synthesis. Solid-phase peptide synthesis (SPPS) methodologies employ Boc-protected pyridazine derivatives as unnatural amino acid building blocks. The orthogonality between Boc and Fmoc protection strategies enables sequential coupling in complex oligomer synthesis targeting protease inhibitors or GPCR modulators [4] [5].
Multifunctional Scaffolds: The dual functionality of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate enables divergent synthesis pathways. The ring nitrogen can undergo N-alkylation before or after carbamate deprotection, while the aminomethyl group participates in reductive amination or acylation. This flexibility allows medicinal chemists to efficiently explore chemical space around the pyridazine core:
Table 2: Pharmaceutical Intermediates Derived from Boc-Protected Pyridazine Scaffolds
Derivative Class | Target Therapeutic Area | Key Transformation | Final Drug Candidate |
---|---|---|---|
Pyridazine-triazole carboxamides | Oncology | Amide coupling at aminomethyl | PKB inhibitors [3] |
Pyridazine sulfonamides | CNS disorders | Sulfonyl chloride reaction | 5-HT₆ receptor antagonists |
Alkynyl-pyridazines | Inflammation | Sonogashira coupling | p38 MAPK inhibitors |
Aminopyridazine N-oxides | Antibacterials | N-oxidation | DNA gyrase inhibitors |
High-Throughput Screening (HTS) Libraries: Protected derivatives enable rapid generation of screening libraries via parallel synthesis. After installing diverse substituents on the protected scaffold, simultaneous deprotection yields primary amine-containing compounds for bioactivity screening. This approach significantly accelerates hit identification in early drug discovery, particularly for targets requiring primary amine functionality for target engagement [3] [5].
Chiral Auxiliary Applications: When the aminomethyl group is part of a chiral center, Boc protection preserves stereochemical integrity during subsequent reactions. This characteristic is exploited in synthesizing enantiomerically pure compounds for neurological targets where stereochemistry dramatically influences blood-brain barrier penetration and receptor selectivity. The bulk of the tert-butyl group effectively shields the chiral center from racemization during N-activations or metal-mediated transformations [5].
Summary of Key Advantages:
► Thermal stability withstands reactions up to 150°C ► Acid-labile with TFA (0.5-2h, rt) or HCl/dioxane (1-4h, rt) ► Inert toward bases, nucleophiles, and organometallic reagents ► Prevents unwanted cyclization during ring-forming reactions ► Enables chromatography-free purification via acid-base extraction
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3